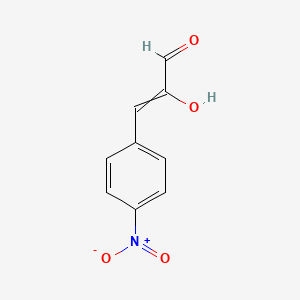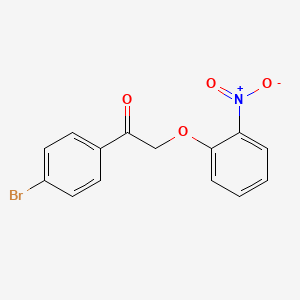![molecular formula C37H45N B14312609 N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline CAS No. 109298-38-6](/img/structure/B14312609.png)
N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is notable for its unique structure, which combines the electron-donating properties of N,N-dimethylaniline with the electron-accepting characteristics of pyrene. This dual functionality makes it a valuable compound in various scientific research applications, particularly in the fields of organic electronics and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-bromopyrene to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline involves its ability to participate in electron transfer processes. The pyrene moiety acts as an electron acceptor, while the N,N-dimethylaniline group serves as an electron donor. This electron transfer capability is crucial for its function in organic electronic devices and its role as a fluorescent probe in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(pyren-1-yl)aniline
- N,N-Diphenyl-4-(pyren-1-yl)aniline
Uniqueness
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline is unique due to its extended alkyl chain, which enhances its solubility and processability in various solvents. This makes it more versatile compared to its shorter-chain analogs .
Properties
CAS No. |
109298-38-6 |
|---|---|
Molecular Formula |
C37H45N |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-(13-pyren-1-yltridecyl)aniline |
InChI |
InChI=1S/C37H45N/c1-38(2)34-26-19-29(20-27-34)15-12-10-8-6-4-3-5-7-9-11-13-16-30-21-22-33-24-23-31-17-14-18-32-25-28-35(30)37(33)36(31)32/h14,17-28H,3-13,15-16H2,1-2H3 |
InChI Key |
XRVSBSDMMHKFJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
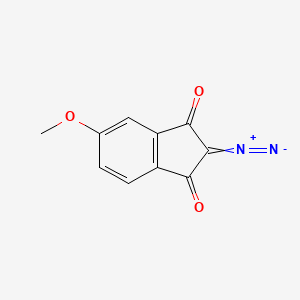

![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
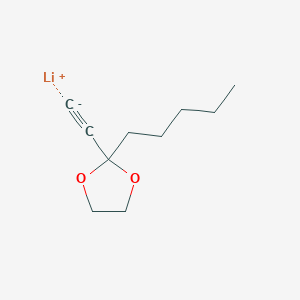
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
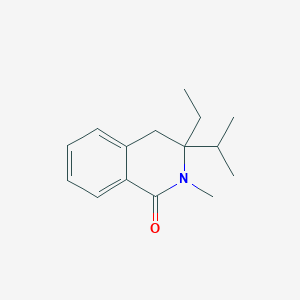
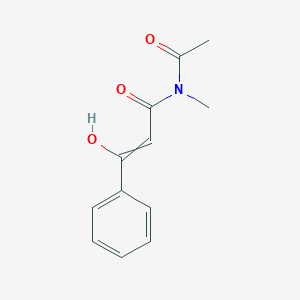
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)

![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
